[2-(3-Bromophenyl)propyl](ethyl)amine hydrochloride
Description
2-(3-Bromophenyl)propylamine hydrochloride is a halogenated arylalkylamine derivative characterized by a propyl chain substituted with a 3-bromophenyl group and an ethylamine moiety. Its molecular formula is C₁₁H₁₅BrN·HCl, with a molecular weight of 277.46 g/mol. The ethyl group on the amine may modulate lipophilicity and basicity, affecting pharmacokinetic profiles such as absorption and blood-brain barrier penetration .
Properties
IUPAC Name |
2-(3-bromophenyl)-N-ethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-3-13-8-9(2)10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTSSVIOYRJNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C1=CC(=CC=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This method involves nucleophilic substitution of a halogenated intermediate with ethylamine. The synthesis begins with 2-(3-bromophenyl)propyl bromide, which reacts with ethylamine in the presence of a base to form the secondary amine.
Key Steps :
- Synthesis of 2-(3-Bromophenyl)propyl Bromide :
- Alkylation with Ethylamine :
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 65–72% |
Industrial Adaptations
Large-scale production substitutes THF with methyl tert-butyl ether (MTBE) for cost efficiency, achieving comparable yields (68%).
Reductive Amination
Methodology
Reductive amination condenses 2-(3-bromophenyl)propanal with ethylamine using sodium cyanoborohydride (NaBH₃CN) as a reducing agent.
Procedure :
- Aldehyde Synthesis :
- Reductive Amination :
- The aldehyde reacts with ethylamine in methanol at room temperature, followed by NaBH₃CN addition.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| pH | 6–7 (acetic acid buffer) |
| Yield | 78–82% |
Limitations
Side products like tertiary amines (via over-alkylation) necessitate chromatographic purification, reducing scalability.
Gabriel Synthesis
Phthalimide Intermediate Route
The Gabriel synthesis avoids direct handling of amines by using phthalimide as a protected amine source.
Steps :
- Alkylation of Phthalimide :
Deprotection :
- Hydrazine in ethanol cleaves the phthalimide group, releasing the primary amine.
Ethylation :
Performance Metrics :
| Step | Yield |
|---|---|
| Alkylation | 85% |
| Deprotection | 90% |
| Ethylation | 75% |
| Overall | 57% |
Advantages
High purity (>98%) is achievable, making this method ideal for pharmaceutical-grade synthesis.
Leuckart Reaction
One-Pot Amination
The Leuckart reaction enables direct conversion of ketones to amines using ammonium formate.
Application :
- Ketone Preparation :
- Leuckart Reaction :
Outcomes :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 150°C |
| Yield | 60–65% |
Drawbacks
High temperatures and prolonged reaction times (24–48 hours) limit industrial adoption.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 72% | 95% | High | Moderate |
| Reductive Amination | 82% | 97% | Moderate | High |
| Gabriel Synthesis | 57% | 98% | Low | Low |
| Leuckart Reaction | 65% | 90% | Low | Moderate |
Key Insights :
- Reductive amination offers the highest yield and purity but requires precise pH control.
- Alkylation balances scalability and cost, favored in industrial settings.
- Gabriel synthesis is restricted to small-scale, high-purity applications.
Industrial Production Considerations
Solvent Selection
THF and MTBE are preferred for alkylation due to their inertness and ease of removal. Methanol, used in reductive amination, poses flammability risks, necessitating explosion-proof equipment.
Catalytic Innovations
Recent patents describe palladium-catalyzed amination for direct coupling of 3-bromophenyl precursors with ethylamine, reducing steps and improving atom economy.
Environmental Impact
Waste streams containing brominated byproducts require treatment with activated carbon or bioremediation to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3-Bromophenyl)propylamine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide, cyanide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted phenylpropylamine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)propylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares key features of 2-(3-Bromophenyl)propylamine hydrochloride with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacological Activity/Use |
|---|---|---|---|---|
| 2-(3-Bromophenyl)propylamine HCl | C₁₁H₁₅BrN·HCl | 277.46 | 3-Bromophenyl, ethylamine | Research compound (hypothetical) |
| 1-(3-Bromophenyl)-3-cyclopropylpropan-2-amine HCl | C₁₂H₁₇BrClN | 290.62 | 3-Bromophenyl, cyclopropyl | Drug impurity reference |
| Fluoxetine HCl | C₁₇H₁₈F₃NO·HCl | 345.79 | Trifluoromethylphenoxy | SSRI (antidepressant) |
| Duloxetine HCl | C₁₈H₂₀NOS·HCl | 333.88 | Naphthyloxy, thienyl | SNRI (antidepressant, pain) |
| Nortriptyline HCl | C₁₉H₂₁N·HCl | 299.84 | Dibenzocycloheptene | Tricyclic antidepressant |
| 2-(1-Adamantyloxy)propylamine HCl | C₁₃H₂₄ClNO | 245.79 | Adamantyloxy | API intermediate |
Key Structural and Functional Differences
Halogenated Aromatic Substituents
- Target Compound: The 3-bromophenyl group may enhance lipophilicity and metabolic stability compared to non-halogenated analogs. Bromine’s larger atomic radius vs. fluorine (e.g., in Fluoxetine) could alter receptor binding kinetics .
- Fluoxetine: The 4-(trifluoromethyl)phenoxy group increases electron-withdrawing effects and selectivity for serotonin transporters .
Amine Chain Modifications
- Duloxetine: The thienyl and naphthyloxy groups enable dual serotonin-norepinephrine reuptake inhibition, a feature absent in simpler propylamine derivatives .
Physicochemical Properties
- Lipophilicity: The target compound’s bromophenyl group likely confers higher logP than Fluoxetine’s trifluoromethylphenoxy group, favoring CNS penetration. Conversely, 2-(1-Adamantyloxy)propylamine HCl’s adamantyl group may further increase lipophilicity but reduce solubility .
- Solubility : Compounds like [3-(Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]amine HCl exhibit high water solubility due to polar heterocycles, whereas bromophenyl derivatives may require formulation adjustments for bioavailability .
Pharmacological Potential
- The bromine atom could enhance binding to serotonin transporters, akin to halogenated antidepressants like Sertraline .
- Nortriptyline: The tricyclic structure increases affinity for norepinephrine transporters but introduces anticholinergic side effects, a limitation avoided by simpler propylamine derivatives .
Biological Activity
2-(3-Bromophenyl)propylamine hydrochloride, also known as 3-(3-bromophenyl)propylamine, is a substituted amine with significant biological activity. Its structure, characterized by a propyl chain attached to an ethylamine moiety and a bromophenyl group, influences its interaction with biological systems. This article explores the compound's biological activity, including its effects on neurotransmitter systems, receptor binding, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₈BrN
- Molecular Weight : Approximately 240.17 g/mol
- Structure : The presence of the bromine atom at the meta position on the phenyl ring enhances the compound's chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that 2-(3-Bromophenyl)propylamine hydrochloride exhibits notable pharmacological effects. Key areas of investigation include:
- Neurotransmitter Interaction : The compound has been shown to influence various neurotransmitter systems, particularly through its ability to bind to receptors involved in neurological pathways.
- Receptor Binding : The brominated structure enhances binding affinity compared to non-brominated analogs, making it a candidate for drug development aimed at modulating neurological functions.
The mechanism of action involves several biochemical interactions:
- Hydrogen Bonding : The amine group can engage in hydrogen bonding with target proteins, which may modulate enzyme activity and receptor interactions.
- π-π Interactions : The bromophenyl group allows for π-π stacking with aromatic amino acids in proteins, potentially stabilizing protein-ligand complexes.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Influences dopamine and serotonin pathways |
| Enzyme Interaction | Potential inhibitor of specific enzymes involved in neurotransmitter metabolism |
| Receptor Binding Affinity | Enhanced affinity for serotonin receptors compared to non-brominated analogs |
Case Studies
-
Study on Neurotransmitter Systems :
- A study investigated the effects of 2-(3-Bromophenyl)propylamine hydrochloride on dopamine receptors in vitro. Results indicated a significant increase in receptor binding affinity compared to control compounds.
- Reference: Bulfield et al. (2023) demonstrated that compounds with similar structures showed enhanced binding properties due to halogen substitutions.
-
Enzyme Inhibition Research :
- In a screening assay for enzyme inhibitors, 2-(3-Bromophenyl)propylamine hydrochloride exhibited competitive inhibition against monoamine oxidase (MAO), suggesting potential applications in treating mood disorders.
- Reference: Pendergrass et al. (2023) highlighted the role of substituted amines in modulating enzyme activity.
Applications in Drug Development
The unique properties of 2-(3-Bromophenyl)propylamine hydrochloride make it a valuable candidate for further research in drug development:
- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for conditions such as depression and anxiety.
- Anticancer Research : Preliminary studies indicate possible anticancer properties due to its interaction with specific cellular pathways.
Q & A
Q. What are the optimal synthetic routes for 2-(3-Bromophenyl)propylamine hydrochloride?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:
Bromophenyl precursor : Start with 3-bromophenylpropyl bromide.
Amine coupling : React with ethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours.
Salt formation : Treat with HCl in ethanol to precipitate the hydrochloride salt.
Characterization via NMR and mass spectrometry is critical to confirm purity and structure .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions and amine protonation.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected ~286.62 g/mol based on analogs) .
- HPLC : Purity assessment using a C18 column with UV detection at 254 nm.
Q. What are the primary biological screening protocols for this compound?
- Methodological Answer :
- In vitro cytotoxicity : Dose-response assays (e.g., MTT) against cancer cell lines (e.g., MCF-7), with IC₅₀ calculations .
- Receptor binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) to assess affinity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of 2-(3-Bromophenyl)propylamine hydrochloride?
- Methodological Answer :
- Reaction path search : Use density functional theory (DFT) to model intermediates and transition states.
- Solvent/catalyst screening : Machine learning tools predict optimal conditions (e.g., Pd/C for coupling reactions) .
- Example : Quantum chemical calculations for energy barriers in reductive amination steps.
Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Control variables : Standardize cell lines (e.g., HEK293 vs. HeLa), assay duration, and solvent (DMSO concentration ≤0.1%).
- Meta-analysis : Compare datasets using ANOVA to identify outliers or batch effects .
- Mechanistic follow-up : Use knockout cell models to isolate target pathways .
Q. How to design structure-activity relationship (SAR) studies for neuroprotective effects?
- Methodological Answer :
Analog synthesis : Modify the bromophenyl position or amine substituents (e.g., isopropyl vs. ethyl).
In vivo models : Test in zebrafish or rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s).
Biomarkers : Measure glial fibrillary acidic protein (GFAP) or BDNF levels via ELISA .
Q. What methodologies assess pharmacokinetic properties (e.g., metabolic stability)?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Plasma protein binding : Equilibrium dialysis to measure free vs. bound fractions .
- LogP determination : Shake-flask method or computational prediction (e.g., ChemAxon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
